molecular formula C20H25NO3S B2386169 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 873670-96-3

2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2386169
CAS RN: 873670-96-3
M. Wt: 359.48
InChI Key: TUWWQRYASCFENG-UHFFFAOYSA-N
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Description

The compound “2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted at the 2-position with a sulfonyl group, which is itself substituted with a 3-(Tert-butyl)-4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzene ring, the polarity of the sulfonyl group, and the steric bulk of the tert-butyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring could undergo electrophilic aromatic substitution, and the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Stereochemistry

  • Cyclization Reactions : Research by Ukrainets et al. (2014) and Sugiura et al. (1998) focuses on cyclization reactions involving derivatives similar to the compound , exploring how different bases and reaction conditions affect the formation of complex heterocyclic structures (Ukrainets et al., 2014); (Sugiura et al., 1998).

  • Stereochemical Analysis : Stereochemical aspects of similar compounds are studied by Sugiura et al. (1997), providing insights into the configurations and isomeric forms of such compounds (Sugiura et al., 1997).

Synthesis Methods and Molecular Interactions

  • Cascade Synthesis : Zhang et al. (2016) describe a method for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to the compound of interest, highlighting the use of tert-butyl hydroperoxide in these processes (Zhang et al., 2016).

  • Photooxygenation Studies : The work of Baciocchi et al. (2006) examines the photooxygenation of tert-alkyl phenyl sulfides, providing insights into the behavior of such compounds under specific conditions, which could be relevant to the compound (Baciocchi et al., 2006).

Pharmacological and Biological Applications

  • Anticancer Research : Redda et al. (2010) explore the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, focusing on their potential as anticancer agents, indicating a possible area of application for the compound (Redda et al., 2010).

  • Angiotensin II Antagonists : Ashton et al. (1994) discuss the development of triazolinone biphenylsulfonamide derivatives, which includes structures similar to the compound in focus, for their use as angiotensin II antagonists with implications in cardiovascular treatments (Ashton et al., 1994).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study and application of such a compound could potentially be a topic of future research, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

2-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(2,3)18-13-17(9-10-19(18)24-4)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWQRYASCFENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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